molecular formula C11H10N2O2 B2977572 N-[(pyridin-4-yl)methyl]furan-3-carboxamide CAS No. 931419-92-0

N-[(pyridin-4-yl)methyl]furan-3-carboxamide

Cat. No.: B2977572
CAS No.: 931419-92-0
M. Wt: 202.213
InChI Key: JGUAGRTWVKMTMF-UHFFFAOYSA-N
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Description

N-[(pyridin-4-yl)methyl]furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core substituted with a pyridin-4-ylmethyl group. Its molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(10-3-6-15-8-10)13-7-9-1-4-12-5-2-9/h1-6,8H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUAGRTWVKMTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]furan-3-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with furan-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(pyridin-4-yl)methyl]furan-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(pyridin-4-yl)methyl]furan-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Insights :

  • The absence of halogens or bulky groups in this compound may favor synthetic accessibility but reduce metabolic stability compared to halogenated analogs like the chloro-pyridine derivative .

Dihydropyridine and Fused-Ring Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-thio-dihydropyridine) C₂₆H₂₂N₄O₄S 510.59 Cyano, furyl, methoxyphenyl, thioether High molecular weight; thioether enhances redox activity
5-(3-(tert-butylcarbamoyl)phenyl)-6-chloro-N-methylfuro[2,3-b]pyridine-3-carboxamide C₂₃H₂₀ClFN₄O₃ 478.88 Furopyridine core, chloro, fluorophenyl Fused rings increase planarity and π-π stacking potential

Key Insights :

  • Dihydropyridines like AZ331 exhibit greater structural complexity and higher molecular weights, which may improve target specificity but complicate pharmacokinetics .
  • Fused furopyridine systems (e.g., ) demonstrate enhanced rigidity and binding affinity compared to non-fused analogs like this compound, albeit at the cost of synthetic complexity .

Substituent-Driven Pharmacological Profiles

  • Hydrophobic Groups : tert-Butyl or pivalamide moieties () increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Hydrogen-Bonding Motifs : The carboxamide group in this compound supports hydrogen bonding, a feature shared with dihydropyridines but absent in simpler pyridine esters .

Biological Activity

N-[(pyridin-4-yl)methyl]furan-3-carboxamide, also known as BK3C231, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a furan ring, a pyridine moiety, and a carboxamide functional group. The molecular formula is C11_{11}H10_{10}N2_2O2_2, indicating the presence of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The synthesis typically involves multi-step organic reactions with careful control of reaction conditions such as temperature and solvent choice to achieve high yield and purity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can enhance apoptotic mechanisms by inhibiting anti-apoptotic proteins . The compound's mechanism of action may involve interactions with cellular signaling pathways that regulate cell survival and death.

The compound has been found to interact with multiple biological targets, potentially influencing various biochemical pathways. It may act through:

  • NAD(P)H:quinone oxidoreductase 1 (NQO1) induction, which is crucial for cellular detoxification and protection against oxidative stress.
  • Inhibition of tubulin polymerization , a mechanism shared with other anticancer agents that disrupt mitotic spindle formation during cell division .

Pharmacological Profiles

This compound demonstrates a broad pharmacological profile:

Activity Description
AnticancerInduces apoptosis in cancer cells; inhibits tubulin polymerization
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryPotential to reduce inflammation through modulation of immune responses
AntioxidantProtects cells from oxidative damage by enhancing detoxification pathways

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy against specific cancer types:

  • Cell Line Studies : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability across several cancer cell lines, including lung (A549) and colon (HT-29) cancers. The compound demonstrated IC50_{50} values comparable to established chemotherapeutics .
  • Mechanistic Insights : Further mechanistic studies indicated that the compound promotes apoptosis through the upregulation of pro-apoptotic genes like Bax and p53 while downregulating anti-apoptotic genes such as Bcl2 .
  • Molecular Docking Studies : Computational analyses suggest that this compound may bind effectively to target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .

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